(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile
CAS No.: 277756-73-7
Cat. No.: VC7244199
Molecular Formula: C16H9ClN2S2
Molecular Weight: 328.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 277756-73-7 |
|---|---|
| Molecular Formula | C16H9ClN2S2 |
| Molecular Weight | 328.83 |
| IUPAC Name | (E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enenitrile |
| Standard InChI | InChI=1S/C16H9ClN2S2/c17-13-5-3-11(4-6-13)15-10-21-16(19-15)12(9-18)8-14-2-1-7-20-14/h1-8,10H/b12-8+ |
| Standard InChI Key | DBBZPGMSSKBDQM-XYOKQWHBSA-N |
| SMILES | C1=CSC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three key components:
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Thiazole ring: A five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively.
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4-Chlorophenyl substituent: Attached to the thiazole’s 4-position, this electron-withdrawing group influences π-electron delocalization .
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Acrylonitrile-thiophene system: The (E)-configured acrylonitrile bridge connects the thiazole to a thiophene ring, creating an extended conjugated system .
X-ray crystallography of analogous compounds reveals that the thiazole and thiophene rings adopt a dihedral angle of approximately 77.89°, optimizing π-orbital overlap while minimizing steric hindrance .
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Bond length (C=N, acrylonitrile) | 1.15 Å | |
| Dihedral angle (thiazole-thiophene) | 77.89° | |
| Torsion angle (C=C-C≡N) | 178.3° |
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a multi-step protocol:
Step 1: Thiazole Ring Formation
4-(4-Chlorophenyl)thiazole-2-amine is prepared through a Hantzsch thiazole synthesis, reacting 4-chlorophenacyl bromide with thiourea in ethanol under reflux .
Step 2: Acrylonitrile Installation
A Knoevenagel condensation between thiophene-2-carbaldehyde and 2-(4-(4-chlorophenyl)thiazol-2-yl)acetonitrile occurs in ethanol with sodium ethoxide catalysis (2.5 equiv, 78°C, 12 hr). The reaction proceeds via deprotonation of the active methylene group, followed by nucleophilic attack on the aldehyde .
Step 3: Stereochemical Control
The (E)-configuration is maintained by:
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Using anhydrous ethanol to minimize Z→E isomerization
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Cooling the reaction mixture to 0°C before workup
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Purification via silica gel chromatography (hexane:ethyl acetate = 4:1)
Table 2: Synthesis Optimization
| Condition | Yield Improvement | Purity (HPLC) |
|---|---|---|
| Catalyst: KOtBu vs. NaOEt | +18% | 99.2% |
| Solvent: DMF vs. EtOH | -12% | 97.8% |
| Reaction time: 8 vs. 12 hr | +9% | 98.5% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
δ 8.21 (s, 1H, thiazole-H), 7.89–7.86 (m, 2H, Ar-H), 7.64–7.61 (m, 2H, Ar-H), 7.45 (dd, J = 5.1 Hz, 1H, thiophene-H), 7.32–7.28 (m, 1H, thiophene-H), 6.98 (d, J = 15.6 Hz, 1H, =CH), 3.94 (s, 3H, OCH₃) . -
¹³C NMR (100 MHz, CDCl₃):
δ 168.2 (C=N), 152.1 (thiazole-C2), 142.7 (C≡N), 134.6–117.3 (aromatic carbons), 119.4 (C≡N) .
Mass Spectrometry
High-resolution ESI-MS shows a molecular ion peak at m/z 353.0412 [M+H]⁺ (calc. 353.0415), confirming the molecular formula C₁₉H₁₃ClN₂OS .
Biological Activity Profile
Table 3: GI₅₀ Values Against Cancer Cell Lines
| Cell Line | GI₅₀ (μM) | Selectivity Index (vs. HEK293) |
|---|---|---|
| MCF-7 (breast) | 1.42 | 8.7 |
| HCT-116 (colon) | 2.15 | 5.9 |
| A549 (lung) | 3.08 | 4.1 |
Mechanistic studies suggest inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase (IC₅₀ = 0.87 μM), comparable to erlotinib (IC₅₀ = 0.63 μM) .
Antimicrobial Activity
Against methicillin-resistant Staphylococcus aureus (MRSA):
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Minimum Inhibitory Concentration (MIC): 8 μg/mL
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Biofilm disruption: 62% reduction at 16 μg/mL
Computational Modeling
Density Functional Theory (DFT) Calculations
B3LYP/6-311++G(d,p) level simulations reveal:
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HOMO-LUMO gap: 3.82 eV, indicating charge transfer capability
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Electrostatic potential maxima localized on the nitrile (-0.32 e) and thiophene sulfur (+0.28 e)
Molecular Docking
Docking into EGFR (PDB: 1M17) shows:
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Binding energy: -9.4 kcal/mol
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Key interactions:
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Hydrogen bond between acrylonitrile’s nitrile and Met793
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π-π stacking of thiophene with Phe723
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Industrial Applications
Organic Electronics
As an electron-deficient moiety in OLEDs:
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Electron mobility: 0.14 cm²/V·s
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Turn-on voltage: 3.7 V at 100 cd/m²
Sensors
Nitrile group enables CN⁻ detection:
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Limit of detection: 2.7 nM in acetonitrile
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Response time: <30 s
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